![molecular formula C24H17N3O4 B11318979 5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318979.png)
5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes furan, naphthalene, oxazole, and carbonitrile moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan derivatives and naphthalene derivatives, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include furan, naphthalene, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Safety measures and quality control are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the carbonitrile group can produce primary amines.
Applications De Recherche Scientifique
5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furan-3-methanol share the furan ring structure.
Naphthalene Derivatives: Compounds like naphthalene-2-ol and naphthalene-2-carboxylic acid share the naphthalene ring structure.
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,3-oxazole share the oxazole ring structure.
Uniqueness
What sets 5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C24H17N3O4 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
5-(furan-2-ylmethylamino)-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H17N3O4/c25-13-21-23(26-14-19-6-3-11-28-19)31-24(27-21)22-10-9-20(30-22)15-29-18-8-7-16-4-1-2-5-17(16)12-18/h1-12,26H,14-15H2 |
Clé InChI |
ZRSUANGYFXTBCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C4=NC(=C(O4)NCC5=CC=CO5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318905.png)
![N-{4-[(2-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11318909.png)
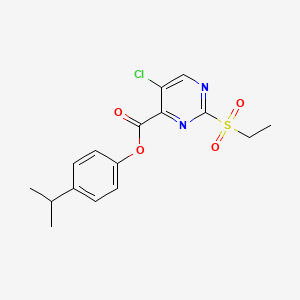
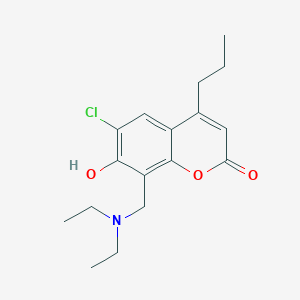
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11318933.png)
![3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318941.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11318952.png)
![5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11318953.png)
![5-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318954.png)
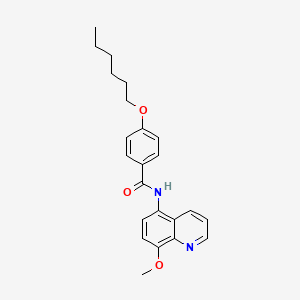
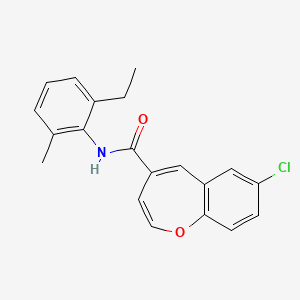
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11318968.png)
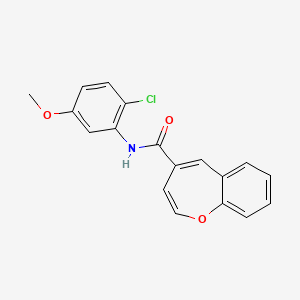
![N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11318974.png)
